molecular formula C13H20ClNO2S B6082977 N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride

N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride

Cat. No.: B6082977
M. Wt: 289.82 g/mol
InChI Key: UNXOAWMPLDDIEC-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride: is a synthetic organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and a phenyl group.

    Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the thietane ring.

    Methylation: The methyl groups are introduced through alkylation reactions, typically using methyl iodide or a similar methylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification methods, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to a secondary or primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thietane ring can interact with sulfur-containing enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N,N,2,2-tetramethyl-1,3-propanediamine
  • N,N-dimethylneopentanediamine
  • N,N,N’,N’-tetramethylethylenediamine

Comparison:

  • Structural Differences: While similar compounds may have similar functional groups, the presence of the thietane ring in N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride makes it unique.
  • Reactivity: The thietane ring can undergo unique chemical reactions not possible with other similar compounds.
  • Applications: The unique structure of this compound may confer specific biological activities or material properties not found in other similar compounds.

Properties

IUPAC Name

N,N,2,2-tetramethyl-1,1-dioxo-3-phenylthietan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-12(2)13(14(3)4,10-17(12,15)16)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXOAWMPLDDIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)(C2=CC=CC=C2)N(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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